molecular formula C10H7F3N2O B1460674 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol CAS No. 1160994-09-1

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol

Cat. No. B1460674
CAS RN: 1160994-09-1
M. Wt: 228.17 g/mol
InChI Key: AJEPXJKTJFGWOE-UHFFFAOYSA-N
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Description

“6-Methyl-7-(trifluoromethyl)quinazolin-4-ol” is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 . It is also known by the synonym "6-Methyl-7-(trifluoromethyl)-4(3H)-quinazolinone" .


Molecular Structure Analysis

The InChI code for “6-Methyl-7-(trifluoromethyl)quinazolin-4-ol” is 1S/C10H7F3N2O/c1-5-2-6-8(3-7(5)10(11,12)13)14-4-15-9(6)16/h2-4H,1H3,(H,14,15,16) .

Scientific Research Applications

Cytotoxic Activities

Researchers have synthesized derivatives of quinazolinone, exploring their cytotoxic effects against various cancer cell lines. For instance, Hassanzadeh et al. (2019) synthesized quinazolinone-triazole hybrids and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines, with some compounds showing high cytotoxic activity (Hassanzadeh et al., 2019). Similarly, Kumar et al. (2018) reported on quinolone substituted quinazolinones possessing potent anti-inflammatory and anticancer properties (Kumar et al., 2018).

Alzheimer's Disease Treatment

Quinazolin-4-one derivatives have been identified as selective histone deacetylase-6 inhibitors, showing promise for treating Alzheimer's disease. Yu et al. (2013) synthesized novel derivatives, with some showing significant inhibition of HDAC6 and potential to decrease β-amyloid aggregation, a key factor in Alzheimer's pathology (Yu et al., 2013).

Antiviral and Antimicrobial Effects

Lipunova et al. (2012) synthesized fluorine-containing 4-arylaminoquinazolines and evaluated their antiviral activity against monkeypox virus, smallpox vaccine, and ectromelia virus, highlighting the potential of fluorinated quinazoline derivatives in the search for new active substances (Lipunova et al., 2012). Additionally, Yan et al. (2016) reported the synthesis of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, with some compounds exhibiting good antimicrobial activities (Yan et al., 2016).

properties

IUPAC Name

6-methyl-7-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-5-2-6-8(14-4-15-9(6)16)3-7(5)10(11,12)13/h2-4H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEPXJKTJFGWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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